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Compound of Interest

Compound Name: 1-(4-Methoxyphenyl)-1H-pyrrole

Cat. No.: B1584758 Get Quote

Introduction: The Significance of N-Arylpyrroles
The pyrrole ring is a fundamental five-membered aromatic heterocycle that serves as a core

structural motif in a vast array of biologically active compounds, including natural products like

heme and chlorophyll, as well as blockbuster synthetic drugs such as Atorvastatin.[1][2][3][4]

The introduction of a substituent on the pyrrole nitrogen, particularly an aryl group, creates the

N-arylpyrrole scaffold. This modification is a critical strategy for modulating the electronic,

physical, and biological properties of the parent molecule.[5]

The specific compound of interest, 1-(4-Methoxyphenyl)-1H-pyrrole (CAS No. 5145-71-1),

features a methoxy-functionalized phenyl group attached to the pyrrole nitrogen. The interplay

between the electron-rich pyrrole and the substituted phenyl ring, influenced by the electron-

donating methoxy group, makes this molecule a valuable subject for both fundamental

research and practical applications.[5] This guide will explore the intricacies of its molecular

architecture.

Molecular Synthesis: The Paal-Knorr Condensation
Understanding the molecular structure begins with its synthesis. The most common and

efficient method for constructing N-substituted pyrroles is the Paal-Knorr synthesis.[6][7] This

reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this

case, p-anisidine (4-methoxyaniline).[8]
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The causality behind this choice of reaction is its reliability and versatility. The mechanism

proceeds via the formation of a hemiaminal upon nucleophilic attack of the amine on one of the

carbonyl groups, followed by cyclization and subsequent dehydration to yield the aromatic

pyrrole ring. The use of an acid catalyst facilitates the dehydration steps.[8]

Paal-Knorr Synthesis Workflow

Reactants:
- 2,5-Dimethoxytetrahydrofuran (1,4-dicarbonyl equivalent)

- p-Anisidine

Reaction Conditions:
- Acid Catalyst (e.g., FeCl3, p-TsOH)

- Solvent (e.g., Water, Ethanol)

Combine

Condensation Reaction:
Nucleophilic attack, cyclization,

and dehydration

Initiate

Work-up & Purification:
- Extraction

- Column Chromatography

Process

Final Product:
1-(4-Methoxyphenyl)-1H-pyrrole

Isolate
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Caption: High-level workflow for the Paal-Knorr synthesis of 1-(4-Methoxyphenyl)-1H-pyrrole.

Core Molecular Structure and Conformation
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The molecular structure of 1-(4-Methoxyphenyl)-1H-pyrrole, with the chemical formula

C₁₁H₁₁NO, is defined by the spatial arrangement of its three key components: the pyrrole ring,

the phenyl ring, and the bridging C-N bond.[9][10]

Caption: Numbered atomic structure of 1-(4-Methoxyphenyl)-1H-pyrrole.

A critical feature of this molecule is its conformation. Unlike fully conjugated planar systems, N-

arylpyrroles are typically non-planar. Steric hindrance between the protons on the pyrrole ring

(at C2 and C5) and the phenyl ring (at C2' and C6') forces the two rings to adopt a twisted

conformation. X-ray crystallography studies of similar substituted N-arylpyrroles reveal a

significant dihedral angle between the planes of the two rings, often in the range of 40-50°.[11]

This twist is crucial as it partially disrupts the π-conjugation between the rings, influencing the

molecule's electronic properties, and consequently, its reactivity and spectroscopic signature.

Physicochemical and Spectroscopic Data
Accurate characterization is the cornerstone of chemical research. The identity and purity of 1-
(4-Methoxyphenyl)-1H-pyrrole are confirmed through a combination of physical

measurements and spectroscopic analysis.

Key Physicochemical Properties
The following table summarizes the core physical and chemical identifiers for the molecule.

Property Value Source

CAS Number 5145-71-1 [9][10]

Molecular Formula C₁₁H₁₁NO [9][10]

Molecular Weight 173.21 g/mol [9][10][12]

Appearance White solid [13]

Melting Point 110-114 °C [10][13]

Boiling Point 174-180 °C (at 23 Torr) [13]

InChIKey
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Spectroscopic Elucidation
Spectroscopy provides a detailed fingerprint of the molecular structure. For 1-(4-
Methoxyphenyl)-1H-pyrrole, Nuclear Magnetic Resonance (NMR) is the most powerful tool

for structural verification in solution.

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides a precise map of the proton environments in the molecule.[14]

The spectrum is characterized by distinct signals for the pyrrole, phenyl, and methoxy protons.

Pyrrole Protons: The pyrrole ring protons appear as two distinct multiplets, typically in the

range of 6.2-7.3 ppm. Due to symmetry in the unsubstituted pyrrole ring, the protons at the

α-positions (C2, C5) are chemically equivalent, as are the protons at the β-positions (C3,

C4). They appear as triplets due to coupling with each other.[15][16]

Phenyl Protons: The para-substituted phenyl ring gives rise to a classic AA'BB' system,

which often appears as two distinct doublets in the aromatic region (6.9-7.4 ppm). The

protons ortho to the methoxy group are shifted upfield compared to those ortho to the pyrrole

ring due to the methoxy's electron-donating effect.

Methoxy Protons: The three protons of the methoxy (-OCH₃) group are highly shielded and

appear as a sharp singlet, typically around 3.8 ppm.[17]

The ¹³C NMR spectrum complements the proton data by providing information on the carbon

skeleton.[1][18] Key signals include the distinct resonances for the α- and β-carbons of the

pyrrole ring and the four unique carbon environments of the substituted phenyl ring.
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Assignment

Expected ¹H

Chemical Shift (δ,

ppm)

Expected ¹³C

Chemical Shift (δ,

ppm)

Rationale

Pyrrole Hα (C2-H, C5-

H)
~6.7 - 7.3 (t) ~120 - 125

Adjacent to nitrogen,

deshielded.

Pyrrole Hβ (C3-H, C4-

H)
~6.2 - 6.4 (t) ~108 - 112

More shielded than α-

protons.

Phenyl H (ortho to N) ~7.2 - 7.4 (d) ~125 - 130
Aromatic region,

deshielded by pyrrole.

Phenyl H (ortho to

OMe)
~6.9 - 7.1 (d) ~114 - 118

Shielded by electron-

donating OMe group.

Methoxy (-OCH₃) ~3.8 (s) ~55

Aliphatic, attached to

electronegative

oxygen.

Protocol: Acquiring a Proton NMR Spectrum
This protocol outlines a self-validating system for obtaining a high-quality ¹H NMR spectrum.

1. Sample Preparation:

Rationale: Proper sample preparation is critical to avoid signal broadening and artifacts.
Steps:

Accurately weigh 5-10 mg of 1-(4-Methoxyphenyl)-1H-pyrrole.
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR
tube.
Add a small amount of an internal standard, typically tetramethylsilane (TMS, 0 ppm), for
accurate chemical shift referencing.
Cap the tube and gently invert to ensure complete dissolution and homogeneity.

2. Instrument Setup & Shimming:

Rationale: A homogeneous magnetic field (B₀) is essential for high resolution. Shimming
corrects for field inhomogeneities.
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Steps:

Insert the sample into the NMR spectrometer.
Lock the spectrometer on the deuterium signal of the solvent.
Perform an automated or manual shimming procedure to maximize the field homogeneity,
observing the lock signal shape and level.

3. Acquisition:

Rationale: The acquisition parameters determine the quality of the final spectrum (signal-to-
noise ratio, resolution).
Steps:

Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
Use a standard 90° pulse angle.
Set the number of scans (e.g., 8 or 16) to achieve an adequate signal-to-noise ratio.
Set a relaxation delay (D1) of 1-2 seconds to allow for full proton relaxation between scans.

4. Data Processing & Analysis:

Rationale: Proper processing transforms the raw Free Induction Decay (FID) into an
interpretable spectrum.
Steps:

Apply a Fourier Transform to the FID.
Phase correct the spectrum manually or automatically to ensure all peaks are in pure
absorption mode.
Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.
Integrate the peaks to determine the relative ratios of protons.
Analyze the chemical shifts, coupling patterns (splitting), and integration values to assign the
signals to the molecular structure.

Applications and Scientific Relevance
The structural features of 1-(4-Methoxyphenyl)-1H-pyrrole make it a compound of interest in

several scientific domains:

Medicinal Chemistry: The N-arylpyrrole scaffold is a "privileged structure" in drug discovery.

The methoxy group can participate in hydrogen bonding and its electronic influence can tune
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the binding affinity of the molecule to biological targets. Pyrrole derivatives have

demonstrated a wide range of biological activities, including antimicrobial, anti-inflammatory,

and anticancer properties.[1][2][3]

Materials Science: As a derivative of pyrrole, this compound can be considered a monomer

for the synthesis of conductive polymers. The methoxyphenyl group can be used to modify

the solubility, processability, and electronic properties of the resulting polypyrrole-based

materials.[5]

Synthetic Chemistry: It serves as a versatile building block for the synthesis of more complex

heterocyclic systems and oligofunctional pyrroles.[2]

Conclusion
The molecular structure of 1-(4-Methoxyphenyl)-1H-pyrrole is a well-defined architecture

characterized by a non-planar arrangement of its pyrrole and methoxyphenyl rings. Its

synthesis is reliably achieved through the Paal-Knorr reaction, and its structure is

unambiguously confirmed by a suite of spectroscopic techniques, most notably NMR. The

specific electronic modulation provided by the para-methoxy group imparts properties that

make this molecule a valuable tool for researchers in both life sciences and materials science,

highlighting the profound impact that subtle structural modifications can have on chemical

function.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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